HPLC Resolution: Baseline Separation of Alvimopan and Its Enantiomer Using β-Cyclodextrin Chiral Mobile Phase
The Alvimopan enantiomer can be resolved from the active pharmaceutical ingredient using a validated β-cyclodextrin chiral mobile phase additive method. Under optimized chromatographic conditions, Alvimopan and its enantiomer achieve complete baseline separation with resolution meeting ICH validation requirements [1]. This method employs a conventional C18 column (4.6 mm × 250 mm, 5 μm) rather than expensive chiral stationary phases, enabling cost-effective routine quality control [1].
| Evidence Dimension | Chromatographic resolution (enantiomeric separation) |
|---|---|
| Target Compound Data | Well separated; resolution met requirements |
| Comparator Or Baseline | Alvimopan active pharmaceutical ingredient |
| Quantified Difference | Complete baseline separation achieved |
| Conditions | C18 column (4.6 mm × 250 mm, 5 μm); mobile phase: methanol-water (20:80) with 0.5% glacial acetic acid, 0.5% triethylamine, and 1% β-cyclodextrin; detection: 275 nm; temperature: 40 °C |
Why This Matters
Demonstrated chromatographic resolution enables accurate quantification of enantiomeric impurity content, which is essential for pharmaceutical release testing and regulatory compliance under ICH Q6A specifications.
- [1] You J, Cai S, Wu SP. Separation of Alvimopan and Its Enantiomers by HPLC Using β-cyclodextrin as Chiral Mobile Phase Additive. Chinese Journal of Modern Applied Pharmacy. 2014;31(9):1101-1104. View Source
